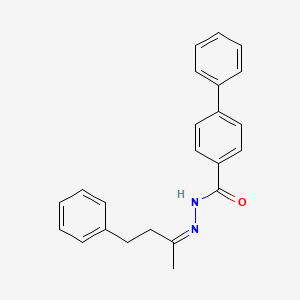
N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide
描述
N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide, also known as BPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BPB is a small molecule that belongs to the class of benzamides and has been shown to exhibit a wide range of biological activities.
作用机制
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide is not fully understood, but it is believed to act by inhibiting the activity of several enzymes and modulating multiple signaling pathways. This compound has been shown to inhibit the activity of tyrosine kinases such as c-Src and Fyn, which play a crucial role in the regulation of cell growth and proliferation. This compound has also been found to inhibit the activity of proteases such as cathepsin B and L, which are involved in the degradation of extracellular matrix proteins. Additionally, this compound has been shown to inhibit the activity of phospholipases such as PLA2, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been found to inhibit the invasion and migration of cancer cells. This compound has also been shown to exhibit antiviral activity against several viruses such as herpes simplex virus and human immunodeficiency virus.
实验室实验的优点和局限性
N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. This compound has also been shown to exhibit a wide range of biological activities, making it a versatile tool for studying various biological processes. However, there are also some limitations to using this compound in lab experiments. This compound has been found to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for the study of N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide. One area of research is the development of this compound as a potential therapeutic agent for the treatment of various diseases such as cancer and inflammation. Another area of research is the elucidation of the mechanism of action of this compound. Understanding the molecular targets of this compound can provide insights into its biological activities and potential therapeutic applications. Additionally, the development of more potent and selective derivatives of this compound can improve its efficacy and reduce its toxicity.
科学研究应用
N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide has been extensively studied for its potential applications in various fields of research. It has been shown to exhibit anti-inflammatory, anticancer, and antiviral activities. This compound has also been found to inhibit the activity of several enzymes such as tyrosine kinases, proteases, and phospholipases. Due to its ability to modulate multiple signaling pathways, this compound has been suggested as a potential therapeutic agent for the treatment of various diseases.
属性
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-3-4-14-24(29)27-22-13-9-8-12-20(22)26(31)28-23-16-15-18(2)17-21(23)25(30)19-10-6-5-7-11-19/h5-13,15-17H,3-4,14H2,1-2H3,(H,27,29)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUGLYFXGDJFNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-isopropoxyethyl)acetamide](/img/structure/B3828932.png)
![1-{4-bromo-2-[(5-bromo-2-propionylphenyl)-NNO-azoxy]phenyl}-1-propanone](/img/structure/B3828933.png)
![N-[2-(1-methylcyclopropyl)phenyl]acetamide](/img/structure/B3828938.png)


![2-[(2,2-diphenylcyclopropyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B3828972.png)
![N'-[(2,2-diphenylcyclopropyl)carbonyl]-4-nitrobenzohydrazide](/img/structure/B3828977.png)
![N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide](/img/structure/B3828988.png)

![4-methyl-N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]benzamide](/img/structure/B3829000.png)
![2-chloro-N-[2,2,2-trichloro-1-(dimethylamino)ethyl]benzamide](/img/structure/B3829007.png)
![N-[2-(1,3-benzothiazol-2-yl)-5-nitrophenyl]-2-bromobenzamide](/img/structure/B3829015.png)
![N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-methylbenzamide](/img/structure/B3829016.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,2-diphenylacetamide](/img/structure/B3829020.png)